

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1343454

[Get Quote](#)

An In-Depth Technical Guide to **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one**

Introduction

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a bicyclic isoquinolinone core. This lactam structure, substituted with a bromine atom on the aromatic ring, serves as a crucial building block in medicinal chemistry and organic synthesis. Its strategic importance lies in its utility as a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in numerous bioactive molecules.^[1]

This guide provides a comprehensive technical overview of **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one**, intended for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, detailed synthetic protocols, characterization methods, and its established role in the synthesis of central nervous system (CNS) agents and other potential therapeutics.

Core Physicochemical Properties

The fundamental properties of **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one** are summarized below. These data are essential for its handling, characterization, and use in synthetic

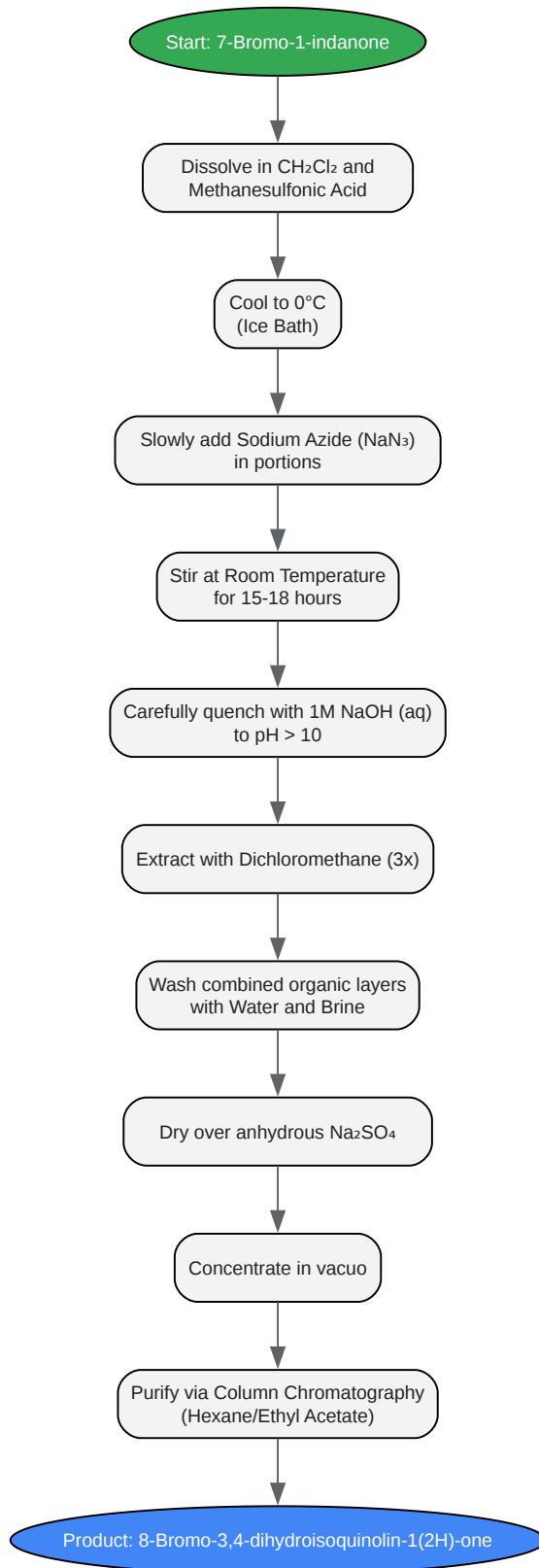
applications.

Property	Value	Source
Molecular Weight	226.07 g/mol	[1] [2]
Molecular Formula	C ₉ H ₈ BrNO	[1] [2]
CAS Number	1159811-99-0	[2]
Appearance	Solid	[3]
Topological Polar Surface Area	29.1 Å ²	[2]
Storage Temperature	2-8°C	[1]

Molecular Structure and Chemical Reactivity

The structure of **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one** is foundational to its chemical behavior and utility.

Caption: 2D structure of **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one**.


The key structural features include:

- Lactam Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.
- Aromatic Ring: The benzene ring is electron-rich, but the bromine atom acts as a deactivating group (via induction) yet is an ortho-, para-director for electrophilic aromatic substitution.
- Bromo Substituent: The C-Br bond at the 8-position is the most significant feature for synthetic diversification. It is susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.

Synthesis Protocol: Schmidt Rearrangement

The synthesis of substituted dihydroisoquinolin-1(2H)-ones is often achieved via a Schmidt rearrangement of the corresponding indanone precursor. This method is efficient and provides a direct route to the desired lactam core. The following protocol is adapted from established procedures for related isomers.^{[3][4]}

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one**.

Step-by-Step Methodology

Materials:

- 7-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent)
- Methanesulfonic acid (approx. 5-10 volumes)
- Dichloromethane (DCM) (approx. 10-20 volumes)
- Sodium azide (NaN_3) (1.3-1.5 equivalents)
- 1M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for elution)

Procedure:

- Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane, add methanesulfonic acid at 0°C (ice-water bath) under constant stirring. The strong acid acts as both a solvent and a catalyst.
- Schmidt Reaction: Slowly and portion-wise, add sodium azide to the cooled reaction mixture. Causality Note: This addition must be slow and controlled as the reaction can be exothermic and produces nitrogen gas. Sodium azide reacts with the protonated ketone, initiating the rearrangement. The hydrazoic acid (HN_3) formed in situ is highly toxic and explosive; this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
- Reaction Progression: Allow the mixture to warm to room temperature and stir for 15-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

- **Work-up and Quenching:** Once the starting material is consumed, carefully cool the mixture back to 0°C and slowly quench the reaction by adding 1M aqueous NaOH solution until the pH is strongly basic (pH > 10). This step neutralizes the strong acid and destroys any residual azide.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the drying agent.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- **Final Product:** Combine the pure fractions and evaporate the solvent to afford **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one** as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results are as follows:

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum should show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. Two triplet signals corresponding to the two methylene (-CH₂-) groups of the dihydroisoquinoline core would be expected around δ 3.0-3.5 ppm. A broad singlet for the N-H proton will also be present, typically downfield.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will appear significantly downfield (~165-170 ppm). Six signals will be in the aromatic region (120-140 ppm), including the carbon bearing the bromine atom. Two signals in the aliphatic region will correspond to the methylene carbons.

- Mass Spectrometry (MS): The mass spectrum, typically acquired using electrospray ionization (ESI), will show a characteristic pair of peaks for the molecular ion $[M+H]^+$ at m/z 226 and 228. This isotopic pattern, with two peaks of nearly equal intensity, is the definitive signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate.^[1]

Scaffold for CNS-Active Agents

The tetrahydroisoquinoline core is a well-established scaffold in neuropharmacology.^[5] By extension, related structures like dihydroisoquinolin-1(2H)-ones are actively explored for developing agents targeting the central nervous system, with potential applications as antipsychotic, antidepressant, or anxiolytic drugs.^[1] The 8-bromo position allows for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Role in Oncology: EZH2 Inhibitors

The dihydroisoquinolin-1(2H)-one core has been successfully utilized in the design of potent inhibitors for epigenetic targets. A notable example is in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.^[6] In this context, the lactam structure serves as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the target enzyme. The ability to functionalize the aromatic ring via the bromine handle is critical for optimizing potency and drug-like properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 4. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Bromo-3,4-dihydroisoquinolin-1(2H)-one molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343454#8-bromo-3-4-dihydroisoquinolin-1-2h-one-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com